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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B8057130

Technical Support Center: Angiogenin (108-122)
ELISA

Welcome to the technical support center for the Angiogenin (108-122) ELISA kit. This guide
provides troubleshooting advice and frequently asked questions (FAQSs) to help you resolve
common issues, particularly low signal, during your experiments.

Frequently Asked Questions (FAQSs) -
Troubleshooting Low Signal

This section addresses the most common causes of weak or no signal in your ELISA assay.
Q1: Why are the optical density (OD) values for my standard curve unexpectedly low?

Low OD values in your standard curve are a critical issue as they prevent accurate
guantification of your samples. Several factors could be responsible:

e Improper Standard Handling: The lyophilized standard may have been improperly
reconstituted or stored. Ensure you are using the correct diluent and that the standard has
been stored according to the protocol recommendations (typically at -20°C or -80°C after
reconstitution).[1]
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o Degraded Standard: Repeated freeze-thaw cycles or prolonged storage at 4°C can degrade
the standard protein, leading to a weaker signal. Always aliquot the standard after
reconstitution to avoid multiple freeze-thaw cycles.[1][2]

« Incorrect Dilution: Calculation errors during the serial dilution of the standard are a common
source of error. Double-check your calculations and pipetting technique to ensure the dilution

series is accurate.[1]

» Pipetting Errors: Inaccurate pipetting, especially with multichannel pipettes, can lead to
inconsistent standard curves. Ensure your pipettes are calibrated and that you are aspirating
and dispensing volumes accurately without introducing air bubbles.

Q2: My standard curve is acceptable, but my samples are showing very low or no signal. What
is the issue?

When the standard curve performs as expected, the problem likely lies with the samples
themselves.

o Low Analyte Concentration: The concentration of Angiogenin in your samples may be below
the detection limit of the assay. You may need to concentrate your samples or use a more
sensitive ELISA kit if available.

e Improper Sample Collection and Storage: Angiogenin, like many proteins, can degrade if
samples are not handled correctly. Samples should be collected, processed, and stored
promptly according to established protocols, often involving the use of protease inhibitors

and storage at -80°C.

o Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma, cell
culture media) can interfere with antibody binding. Try diluting your samples further in the
recommended assay diluent to mitigate these effects.

 Incorrect Sample Type: Ensure that the sample type you are using (e.g., serum, EDTA
plasma, cell culture supernatant) is validated for use with the specific ELISA kit.

Q3: The signal is weak across the entire plate, including standards and samples. What can | do
to improve it?
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A universally low signal often points to a systemic issue with reagents or the overall procedure.
e Reagent Issues:
o Expiration: Check the expiration dates on all kit components. Do not use expired reagents.

o Storage: Ensure all reagents have been stored at the recommended temperatures. Many
reagents need to be brought to room temperature before use.

o Preparation: Reagents may have been prepared incorrectly. For example, the wash buffer
may be too concentrated, or the substrate solution may have been prepared improperly or
exposed to light.

o Enzyme Inhibition: The presence of inhibitors like sodium azide in your buffers can inhibit
the activity of Horseradish Peroxidase (HRP).

e Procedural Optimizations:

o Increase Incubation Times: Extending the incubation periods for antibodies or samples
can allow for more binding to occur, thus amplifying the signal. For instance, an overnight
incubation at 4°C instead of 2 hours at room temperature can be beneficial.

o Increase Antibody Concentrations: If you are developing your own assay, the
concentration of the primary or secondary antibody may be too low. Titrating these
antibodies is necessary to find the optimal concentration.

o Check Substrate Activity: The TMB substrate is light-sensitive and can lose activity if not
stored properly in the dark. You can test its activity by adding a small amount of HRP
conjugate directly to it; a rapid blue color change should occur.

» Inadequate Washing: While over-washing can reduce signal, insufficient washing can lead to
high background, which can mask a weak signal. Ensure washing is performed consistently
and that wells are fully aspirated between steps.

Quantitative Data Summary

The table below summarizes the key performance characteristics of commercially available
Human Angiogenin ELISA kits. This data can help you determine if your results are within the
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expected range or if a different kit may be more suitable for your samples.

] ] o Assay Sample )
Kit / Provider  Assay Type Sensitivity Assay Time
Range Types
Serum,
Plasma
(Citrate,
EDTA,
Abcam ] 7.81-500 Heparin), Cell
Sandwich 1.06 pg/mL 1.5 hours
(ab219629) pg/mL culture
media/supern
atant, Cell
culture
extracts
Serum,
Invitrogen ] 1.64 - 400 Plasma, Cell
Sandwich 1.5 pg/mL 4.75 hours
(EHANG) pg/mL culture
medium
Serum,
Proteintech ] 15.6 - 1000 Plasma, Cell B
Sandwich 2.0 pg/mL Not Specified
(KEO0112) pg/mL culture
supernatants
Serum,
Antibodies.co Plasma,
_ 15.6 - 1000 N
m (A4269 - Sandwich <6.1 pg/mL Other Not Specified
. pg/mL . .
Bovine) biological
fluids
Serum,
Antibodies.co Plasma,
_ 200 - 3200
m (A312917 -  Sandwich 9.78 ng/L Other 1.5 hours
ng/L ) ]
Mouse) biological
fluids
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Experimental Protocols

Below is a generalized protocol for a sandwich ELISA. Refer to your specific kit manual for
precise volumes, concentrations, and incubation times.

General Sandwich ELISA Protocol
o Reagent Preparation:
o Bring all reagents and samples to room temperature before use.
o Prepare Wash Buffer, Standard Diluent, and other solutions as instructed in the kit manual.

o Reconstitute the lyophilized Angiogenin Standard to create a stock solution. Avoid
repeated freeze-thaw cycles.

o Standard Curve Preparation:

o Perform serial dilutions of the standard stock solution in the appropriate diluent to create a
standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6 pg/mL).

o Include a blank well with only diluent.
e Assay Procedure:

o Add 100 pL of each standard and sample into the appropriate wells of the pre-coated
microplate. It is recommended to run all standards and samples in duplicate.

o Cover the plate with a sealer and incubate for the specified time (e.g., 2 hours at 37°C or
overnight at 4°C).

o Aspirate the liquid from each well and wash the plate 3-5 times with ~300 pL of Wash
Buffer per well. Ensure complete removal of liquid after the final wash by inverting the
plate and tapping it on absorbent paper.

o Add 100 pL of the biotinylated Detection Antibody solution to each well.

o Cover and incubate for the specified time (e.g., 1 hour at 37°C).
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[e]

Repeat the wash step as described above.

(¢]

Add 100 pL of Streptavidin-HRP conjugate to each well.

Cover and incubate for the specified time (e.g., 30-60 minutes at 37°C).

[¢]

[¢]

Repeat the wash step as described above.

[e]

Add 90-100 pL of TMB Substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

o

Add 50 pL of Stop Solution to each well. The color will change from blue to yellow.

[¢]

o Data Acquisition:

o Read the optical density of each well at 450 nm within 30 minutes of adding the Stop
Solution. A reference wavelength of 630 nm can be used to correct for optical
imperfections in the plate.

Visualizations

The following diagrams illustrate the standard ELISA workflow and a logical approach to

troubleshooting low signal issues.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8057130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

1. Coat Plate with
Capture Antibody

:

2. Block Unbound Sites

'

3. Add Sample
(Containing Angiogenin)

:

4. Add Biotinylated
Detection Antibody

)

5. Add Streptavidin-HRP
Enzyme Conjugate

\
6. Add TMB Substrate

7. Add Stop Solution

& Read Signal at 450 nm

Click to download full resolution via product page

Caption: A simplified workflow for a typical Sandwich ELISA experiment.
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Low Signal or OD Observed

Is the Standard Curve
OK?

Are only Sample ODs
Low?

Possible Cause:
- Analyte Below Detection Limit
- Sample Degradation
- Matrix Interference

Is the entire plate
(Standards + Samples)
showing low signal?

Possible Cause: Possible Cause:
- Degraded Standard - Reagent Issue (Expired, Bad Substrate)
- Incorrect Reconstitution - Incorrect Incubation (Time/Temp)
- Dilution Error - Enzyme Inhibitor Present
- Pipetting Error - Excessive Washing

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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